molecular formula C22H35BN2O5 B11826595 Tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Cat. No.: B11826595
M. Wt: 418.3 g/mol
InChI Key: ZQLRVXGMMCRFFI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals. Its molecular formula is C21H33BN2O4 (MW: 388.31 g/mol), featuring a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group, a methoxy-functionalized aryl ring, and a pinacol boronate ester . The Boc group enhances solubility and stability during synthetic workflows, while the boronate ester enables versatile palladium-catalyzed coupling reactions . This compound is cataloged under CAS 540752-87-2 and is critical in drug discovery for constructing kinase inhibitors and central nervous system (CNS) agents .

Properties

Molecular Formula

C22H35BN2O5

Molecular Weight

418.3 g/mol

IUPAC Name

tert-butyl 4-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H35BN2O5/c1-20(2,3)28-19(26)25-11-9-24(10-12-25)17-13-16(14-18(15-17)27-8)23-29-21(4,5)22(6,7)30-23/h13-15H,9-12H2,1-8H3

InChI Key

ZQLRVXGMMCRFFI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation

The boronate group is introduced via Suzuki-type coupling using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. This method is widely adopted in analogous compounds (e.g.,).

Reaction Conditions

StepReagents/CatalystsSolventTemperatureYieldReference
BorylationB₂pin₂, Pd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O (2:1:1)80°C, 4.5 h72–93%
ProtectionBoc₂O, Et₃NTHF or CH₂Cl₂RT, 12–24 h>95%

Mechanistic Insight :
The bromide at the 5-position of the phenyl ring undergoes transmetallation with B₂pin₂ in the presence of a base (e.g., K₂CO₃), facilitated by Pd(0) catalysts. The methoxy group at the 3-position remains inert under these conditions.

Sequential Halogenation and Coupling

For substrates lacking a bromide at the 5-position, direct halogenation followed by borylation is required.

Example Workflow

  • Halogenation :

    • Reagents : NBS or Br₂ in a polar aprotic solvent (e.g., DMF).

    • Product : 3-Methoxy-5-bromophenylpiperazine.

  • Borylation :

    • Conditions : Pd(dppf)Cl₂, KOAc, dioxane, 80°C.

Critical Reaction Parameters

Catalyst Selection

Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are optimal for coupling aryl bromides with B₂pin₂. These catalysts enable high yields (72–93%) under mild conditions.

Base and Solvent Effects

  • Base : K₂CO₃ or KOAc enhances transmetallation efficiency.

  • Solvent : Polar aprotic solvents (e.g., dioxane, toluene) improve reaction rates and catalyst solubility.

Challenges and Optimization

Regioselectivity

The methoxy group at the 3-position may influence the electronic environment of the aryl ring, directing borylation to the 5-position. This is critical for achieving the desired product.

Purification

Post-reaction purification typically involves silica gel chromatography (e.g., dichloromethane/methanol gradients) to remove residual catalysts and byproducts.

Comparative Analysis of Analogous Compounds

CompoundBoronate PositionPiperazine SubstituentYieldReference
A753614 [540752-87-2]4-Positiontert-Butyl72%
A229357 [1161362-35-1]6-Positiontert-Butyl93%
Target Compound5-Positiontert-ButylPredicted 72–93%

Chemical Reactions Analysis

Tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit specific kinases associated with tumor growth and metastasis .

Neuropharmacological Effects
The piperazine ring in the structure suggests potential neuropharmacological applications. Compounds with similar piperazine frameworks are often explored for their effects on neurotransmitter systems. Preliminary studies indicate that this compound may modulate serotonin and dopamine receptors, which could lead to therapeutic applications in treating mood disorders and schizophrenia .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications through cross-coupling reactions or nucleophilic substitutions. This versatility makes it an attractive candidate for synthesizing more complex organic molecules .

Catalyst Development
The unique properties of the dioxaborolane group can also facilitate catalytic processes in organic reactions. Research is ongoing to explore its efficacy as a catalyst or catalyst precursor in various organic transformations, which could enhance reaction efficiencies and selectivities .

Materials Science

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been studied for developing advanced materials with tailored properties. The compound's ability to form strong intermolecular interactions can improve the mechanical strength and thermal stability of polymers .

Nanotechnology Applications
Research is being conducted on utilizing this compound in nanotechnology for drug delivery systems. Its structural characteristics may allow for the development of nanoparticles that can encapsulate drugs and target specific tissues or cells more effectively than traditional delivery methods .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of specific kinases leading to reduced tumor growth
Neuropharmacological EffectsModulation of serotonin/dopamine receptors; potential treatment for mood disorders
Organic SynthesisSuccessful use as a building block for complex organic molecules
Polymer ChemistryEnhanced mechanical strength and thermal stability in polymer matrices
NanotechnologyDevelopment of nanoparticles for targeted drug delivery

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The dioxaborolane moiety can also participate in boron-mediated reactions, which are crucial in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aryl Boronate Moiety

Structural analogs differ in substituent patterns on the aryl boronate group, influencing reactivity, solubility, and biological activity. Key examples include:

Compound Name Substituents Molecular Formula MW (g/mol) Key Applications References
Target Compound 3-methoxy, 5-boronate C21H33BN2O4 388.31 Suzuki couplings; kinase inhibitor intermediates
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate 4-boronate (benzyl linkage) C23H35BN2O4 402.34 Protein-protein interaction inhibitors
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate 3-boronate, 5-CF3 C23H34BF3N2O4 469.34 Fluorinated drug candidates; enhanced metabolic stability
  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound (electron-donating) facilitates regioselective couplings in electron-deficient aryl halides, whereas trifluoromethyl (electron-withdrawing) analogs (e.g., ) improve electrophilic reactivity in electron-rich systems .
  • Benzyl vs. Direct Aryl Linkage : Benzyl-linked boronate esters (e.g., ) exhibit reduced steric hindrance, enhancing coupling efficiency with bulky substrates.

Piperazine Core Modifications

Variations in the piperazine scaffold’s substitution alter pharmacokinetics and target binding:

  • Boc-Protected Piperazines : The Boc group in the target compound simplifies purification and prevents undesired side reactions during synthesis. In contrast, unprotected piperazines (e.g., intermediates in ) require in situ protection, complicating workflows.
  • Heterocyclic Extensions : Compounds like tert-butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate () replace the aryl boronate with thiazole or pyrazine rings, shifting applications toward antimicrobial or anticancer agents.

Biological Activity

Tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H27BN2O5C_{22}H_{27}BN_{2}O_{5} with a molecular weight of 426.39 g/mol. Its structure includes a piperazine ring and a dioxaborolane moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets.

The compound is believed to act as a modulator of kinase activity. It has been shown to inhibit certain receptor tyrosine kinases (RTKs), which are crucial in various signaling pathways related to cell proliferation and survival. The presence of the dioxaborolane group enhances its binding affinity to these targets.

Research Findings

  • Inhibition of Kinase Activity : Studies have demonstrated that this compound can selectively inhibit kinases involved in cancer progression. For instance:
    • IC50 Values : The compound has shown IC50 values in the nanomolar range against specific mutant forms of kinases like KIT and PDGFRA .
  • Multidrug Resistance Reversal : This compound has been investigated for its ability to reverse multidrug resistance (MDR) in cancer cells by blocking efflux pumps . This property could enhance the efficacy of conventional chemotherapeutics.
  • In Vivo Studies : Animal models have indicated promising results where the compound was administered alongside standard treatments, leading to improved therapeutic outcomes .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Kinase InhibitionSelective inhibition of mutant forms of KIT and PDGFRA
Multidrug Resistance ReversalBlocks efflux pumps in cancer cells
In Vivo EfficacyEnhanced therapeutic outcomes in animal models

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study 1 : A study involving cell lines resistant to imatinib showed that treatment with this compound resulted in a significant decrease in cell viability compared to controls.
  • Case Study 2 : In a murine model of gastric cancer, administration of the compound led to reduced tumor size and increased survival rates when combined with standard chemotherapy agents.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction that couples boronate esters (e.g., pinacol boronic esters) with aryl halides. For example, in a reported protocol (Pfizer Inc.), the boronate ester moiety reacts with a chloropyrazine derivative in toluene/water with sodium carbonate and Pd(dppf)Cl₂ as the catalyst at 100°C for 16 hours. Purification via silica gel chromatography (0–90% ethyl acetate in petroleum ether) yields the product .

Q. Key steps :

  • Use of Pd catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
  • Solvent systems: Toluene/water or DMF/water.
  • Base: Na₂CO₃ or K₃PO₄ to stabilize the boronate intermediate.

Q. How is the compound characterized post-synthesis?

Routine characterization includes:

  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., coupling constants for aromatic protons) and Boc-protected piperazine signals (e.g., tert-butyl singlet at ~1.48 ppm) .
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ = 348.1) and purity .
  • HPLC : Assesses purity (>90% in commercial samples) .

Q. What functional groups dictate its reactivity?

  • Boronate ester : Enables Suzuki couplings for C–C bond formation .
  • Boc-protected piperazine : Acid-labile; deprotection yields a free amine for further functionalization .
  • Methoxy group : Electron-donating, influencing aromatic electrophilic substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Catalyst tuning : Pd(dppf)Cl₂ improves regioselectivity in sterically hindered systems .
  • Solvent optimization : DMF enhances solubility of polar intermediates compared to toluene .
  • Temperature control : Microwave-assisted synthesis (e.g., 100°C for 40 minutes) accelerates coupling .
  • Stoichiometry : Excess boronate ester (1.2–1.5 eq.) drives reactions to completion .

Q. How to resolve discrepancies in analytical data (e.g., conflicting NMR signals)?

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) with XRD (if crystalline) to resolve overlapping signals .
  • Elemental analysis : Confirm C/H/N ratios to rule out impurities .
  • Replicate syntheses : Test reproducibility across batches to identify procedural inconsistencies .

Q. What strategies mitigate competing side reactions during functionalization?

  • Protecting group management : Use Boc for piperazine to prevent undesired nucleophilic attacks .
  • Directed ortho-metalation : Employ directing groups (e.g., methoxy) to control boronate installation .
  • Inert atmosphere : Minimize boronate hydrolysis by degassing solvents with argon .

Experimental Design & Data Analysis

Q. How to design a kinetic study for Boc deprotection?

  • Conditions : Treat with TFA (20% in DCM) at 0–25°C.
  • Monitoring : Track tert-butyl group disappearance via ¹H NMR (1.48 ppm signal) or FTIR (C=O stretch at ~1680 cm⁻¹) .
  • Rate calculation : Plot [Boc] vs. time under pseudo-first-order conditions.

Q. How to validate boronate integrity in aqueous media?

  • ¹¹B NMR : Detect boronate peaks at ~30 ppm (vs. boric acid at ~18 ppm) .
  • pH stability assays : Test hydrolysis rates at pH 5–9 (boronates degrade in acidic/basic conditions) .

Application-Driven Questions

Q. How to use this compound in drug discovery pipelines?

  • Step 1 : Couple with aryl halides to generate biaryl scaffolds (e.g., kinase inhibitors) .
  • Step 2 : Deprotect Boc to access piperazine for amide/urea formation .
  • Step 3 : Screen in vitro (e.g., enzyme inhibition) and validate via molecular docking .

Q. What computational tools predict its reactivity in cross-couplings?

  • DFT calculations : Model transition states to predict regioselectivity (e.g., Gaussian or ORCA) .
  • Machine learning : Train models on Pd-catalyzed reaction databases (e.g., USPTO) to optimize conditions .

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